molecular formula C6H10O4 B12149054 5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid

5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12149054
M. Wt: 146.14 g/mol
InChI Key: FHKBUSTUTXQFLS-UHFFFAOYSA-N
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Description

5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid is a chemical compound that belongs to the class of pyran derivatives It is characterized by a tetrahydropyran ring with a hydroxyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diol with a carboxylic acid derivative can lead to the formation of the tetrahydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of metabolic pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-2-carboxylic acid: Lacks the hydroxyl group present in 5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid.

    5-Hydroxytetrahydropyran: Lacks the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the tetrahydropyran ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

5-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H10O4/c7-4-1-2-5(6(8)9)10-3-4/h4-5,7H,1-3H2,(H,8,9)

InChI Key

FHKBUSTUTXQFLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1O)C(=O)O

Origin of Product

United States

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